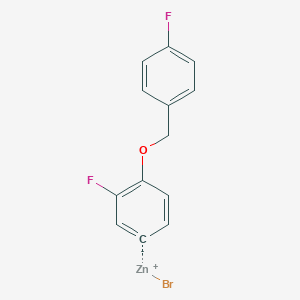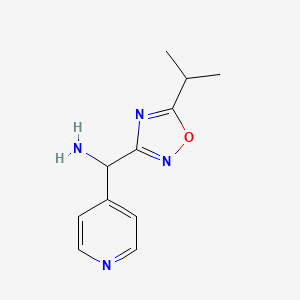
(5-Isopropyl-1,2,4-oxadiazol-3-yl)(pyridin-4-yl)methanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(5-Isopropyl-1,2,4-oxadiazol-3-yl)(pyridin-4-yl)methanamine is a chemical compound that belongs to the class of oxadiazoles and pyridines
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5-Isopropyl-1,2,4-oxadiazol-3-yl)(pyridin-4-yl)methanamine typically involves the reaction of 5-isopropyl-1,2,4-oxadiazole with pyridine-4-carbaldehyde followed by reductive amination. The reaction conditions often include the use of a reducing agent such as sodium borohydride or lithium aluminum hydride in an appropriate solvent like ethanol or tetrahydrofuran.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and safety of the production process.
Chemical Reactions Analysis
Types of Reactions
(5-Isopropyl-1,2,4-oxadiazol-3-yl)(pyridin-4-yl)methanamine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the pyridine ring can be functionalized with different substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxadiazole derivatives with additional functional groups, while reduction may produce amine derivatives.
Scientific Research Applications
Chemistry
In chemistry, (5-Isopropyl-1,2,4-oxadiazol-3-yl)(pyridin-4-yl)methanamine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and development.
Biology
In biological research, this compound can be used as a probe to study enzyme interactions and receptor binding. Its ability to interact with biological macromolecules makes it a valuable tool in biochemical assays.
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific diseases.
Industry
In the industrial sector, this compound can be used in the production of advanced materials with specific properties, such as polymers and coatings. Its stability and reactivity make it suitable for various industrial applications.
Mechanism of Action
The mechanism of action of (5-Isopropyl-1,2,4-oxadiazol-3-yl)(pyridin-4-yl)methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity or modulating its function. The pathways involved in its mechanism of action depend on the specific biological context and the target molecules.
Comparison with Similar Compounds
Similar Compounds
- (5-Isopropyl-1,2,4-oxadiazol-3-yl)(pyridin-3-yl)methanamine
- (5-Isopropyl-1,2,4-oxadiazol-3-yl)(pyridin-2-yl)methanamine
- (5-Isopropyl-1,2,4-oxadiazol-3-yl)(pyridin-4-yl)ethanamine
Uniqueness
(5-Isopropyl-1,2,4-oxadiazol-3-yl)(pyridin-4-yl)methanamine is unique due to its specific substitution pattern on the pyridine ring and the presence of the oxadiazole moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C11H14N4O |
|---|---|
Molecular Weight |
218.26 g/mol |
IUPAC Name |
(5-propan-2-yl-1,2,4-oxadiazol-3-yl)-pyridin-4-ylmethanamine |
InChI |
InChI=1S/C11H14N4O/c1-7(2)11-14-10(15-16-11)9(12)8-3-5-13-6-4-8/h3-7,9H,12H2,1-2H3 |
InChI Key |
YZLTTZRVEHWQRH-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=NC(=NO1)C(C2=CC=NC=C2)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




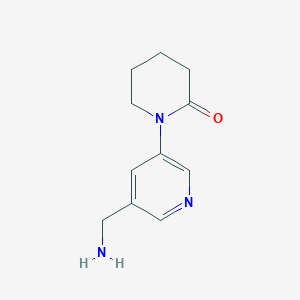
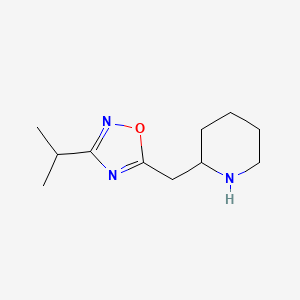
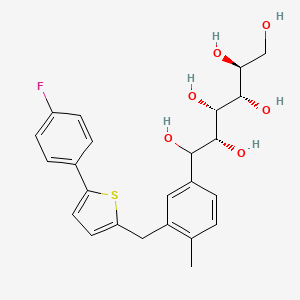
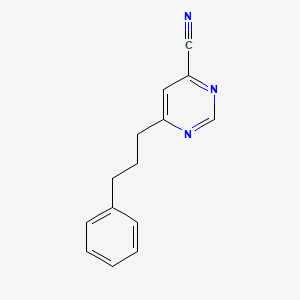
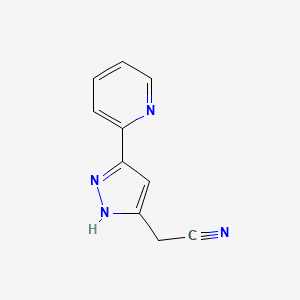
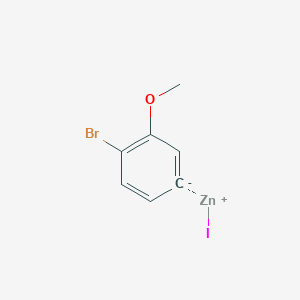
![8-[(2E)-2-benzylidenehydrazinyl]-7-[(2E)-but-2-en-1-yl]-3-methyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B14884789.png)
![2-[(N-Methylcyclohexylamino)methyl]phenylZinc bromide](/img/structure/B14884792.png)
![3-Amino-5-chloro-6-methylthieno[2,3-b]pyridine-2-carboxylic acid](/img/structure/B14884798.png)

![(3-BromobenZo[b]thiophen-2-yl)Zinc bromide](/img/structure/B14884804.png)
